
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound used in scientific research for various purposes. DNPH is a derivative of hydrazine and is commonly used in analytical chemistry for the detection and identification of carbonyl compounds.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone involves the reaction of the carbonyl group of the target compound with the hydrazine group of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone to form a hydrazone derivative. This reaction is a nucleophilic addition-elimination reaction that occurs under acidic conditions. The resulting hydrazone derivative can be analyzed using various techniques as mentioned earlier.
Biochemical and Physiological Effects:
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone with care as it is a toxic and potentially hazardous compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in lab experiments is its high selectivity and sensitivity towards carbonyl compounds. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can detect even trace amounts of carbonyl compounds in complex mixtures. However, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone has some limitations as well. It is a toxic and potentially hazardous compound, and its use requires proper safety precautions. Additionally, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone may react with other functional groups present in the sample, leading to false positives.
Future Directions
There are several future directions for the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in scientific research. One potential area of research is the development of new methods for the detection and identification of carbonyl compounds using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone. Another area of research is the application of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the analysis of complex mixtures, such as environmental samples or biological fluids. Additionally, the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the development of new drugs and pharmaceuticals may also be explored.
Synthesis Methods
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can be synthesized by reacting 2,4-dinitrophenylhydrazine with cyclopentanone, 2-heptylidene-. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid. The resulting product is a yellow-orange crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is widely used in analytical chemistry for the detection and identification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon atom double-bonded to an oxygen atom. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone reacts with carbonyl compounds to form a hydrazone derivative, which can be analyzed using various techniques such as UV-Vis spectroscopy, HPLC, and GC-MS.
properties
CAS RN |
16424-98-9 |
|---|---|
Molecular Formula |
C18H24N4O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-heptylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H24N4O4/c1-2-3-4-5-6-8-14-9-7-10-16(14)19-20-17-12-11-15(21(23)24)13-18(17)22(25)26/h8,11-13,20H,2-7,9-10H2,1H3 |
InChI Key |
QSLDBABBZLIKDV-UOWSXMIYSA-N |
Isomeric SMILES |
CCCCCC/C=C\1/CCC/C1=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
16424-98-9 |
synonyms |
2-Heptylidene-1-cyclopentanone (2,4-dinitrophenyl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



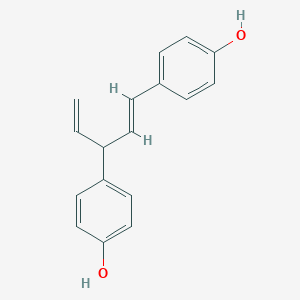
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

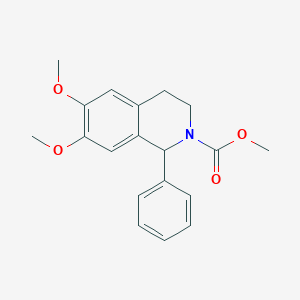

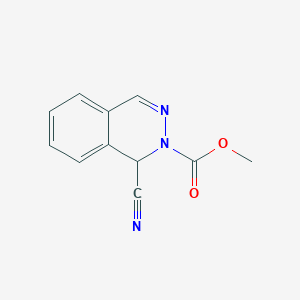

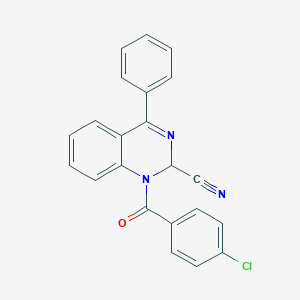

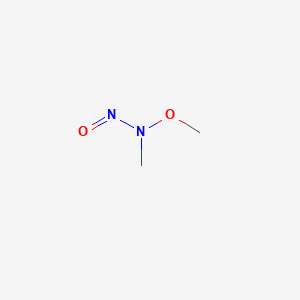

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

